N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C17H22N2O3S2 and a molar mass of 366.5 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a benzyl group, and a thiophene sulfonamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-thiophenesulfonyl chloride with 2-[4-(hydroxymethyl)piperidino]benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(hydroxymethyl)piperidino]phenyl}-2-thiophenesulfonamide
- N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-furansulfonamide
- N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-pyrrolesulfonamide
Uniqueness
N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene sulfonamide moiety, in particular, distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
N-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c20-13-14-7-9-19(10-8-14)16-5-2-1-4-15(16)12-18-24(21,22)17-6-3-11-23-17/h1-6,11,14,18,20H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCQBXMHEFELFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.